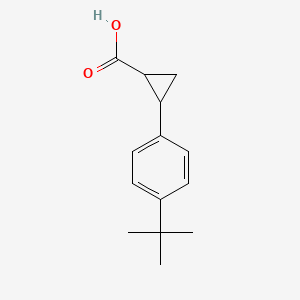

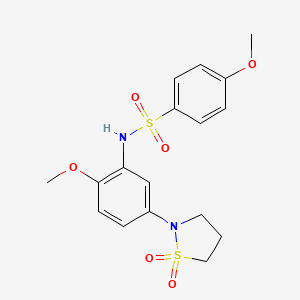

2-(4-(Tert-butyl)phenyl)cyclopropanecarboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-(Tert-butyl)phenyl)cyclopropanecarboxylic acid, also known as 2-TBCA, is a cyclopropane-based carboxylic acid. It is an organic compound that is used in various scientific and industrial applications. This compound has been studied extensively in the past few decades due to its unique properties and potential applications in various fields. In

Applications De Recherche Scientifique

Polymer Chemistry and Material Science

The compound’s unique cyclopropane ring structure contributes to its use in polymer chemistry. Researchers have explored its potential as a monomer for creating novel polymers with tailored properties. By incorporating this compound into polymer chains, they can enhance mechanical strength, thermal stability, and chemical resistance. Additionally, it has been investigated as a modifier for improving the properties of existing materials, such as plastics and coatings .

Photochemical Reactions and Photoinitiators

2-(4-tert-Butylphenyl)cyclopropanecarboxylic acid exhibits interesting photochemical behavior. It can serve as a photoinitiator in polymerization reactions, particularly in UV-curable systems. When exposed to UV light, it undergoes ring-opening reactions, leading to the initiation of polymerization. This property finds applications in adhesives, coatings, and dental materials .

Agrochemicals and Pesticides

Researchers have explored the compound’s potential as an agrochemical due to its structural resemblance to certain natural products. It may act as a precursor for designing novel insecticides or herbicides. Investigations into its bioactivity against pests and weeds are ongoing, aiming to develop environmentally friendly alternatives to conventional chemicals .

Materials for Optical Devices

The tert-butylphenyl group in the compound imparts steric hindrance, affecting its electronic properties. As a result, it has been studied for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its ability to emit light efficiently makes it a promising candidate for next-generation displays and lighting technologies .

Medicinal Chemistry and Drug Design

While not yet widely explored, the compound’s structural features could inspire drug discovery efforts. Medicinal chemists may investigate its potential as a scaffold for designing new pharmaceutical agents. By modifying its substituents, they could create analogs with improved bioactivity, targeting specific disease pathways .

Surface Modification and Self-Assembly

Surface-functionalization applications involve attaching the compound to solid surfaces, such as nanoparticles or thin films. Its cyclopropane moiety can participate in surface reactions, altering wettability, adhesion, and other surface properties. Researchers have also investigated its self-assembly behavior on surfaces, which could lead to novel nanomaterials with tailored functionalities .

Propriétés

IUPAC Name |

2-(4-tert-butylphenyl)cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O2/c1-14(2,3)10-6-4-9(5-7-10)11-8-12(11)13(15)16/h4-7,11-12H,8H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANPQFLQUUUWDQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2CC2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601334214 |

Source

|

| Record name | 2-(4-(Tert-butyl)phenyl)cyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601334214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(Tert-butyl)phenyl)cyclopropanecarboxylic acid | |

CAS RN |

445029-32-3 |

Source

|

| Record name | 2-(4-(Tert-butyl)phenyl)cyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601334214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{4-[4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazin-1-yl]phenyl}ethan-1-one](/img/structure/B2506093.png)

![Methyl 2-(6-benzyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2506098.png)

![(4-isopropoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2506101.png)

![N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2506102.png)

![7-bromo-2-(4-hydroxy-3-methoxyphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2506105.png)

![5-cyclopropyl-2-(4-(2,5-dimethylbenzoyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2506106.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2506112.png)